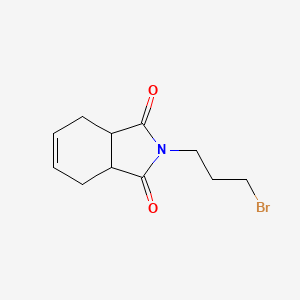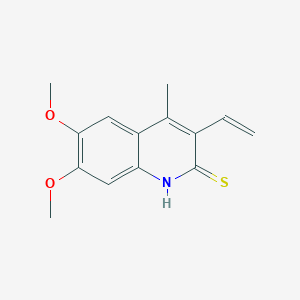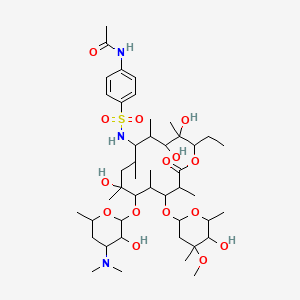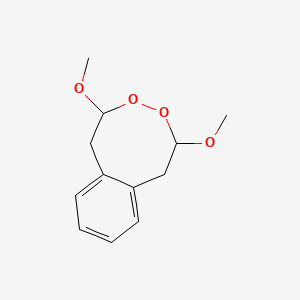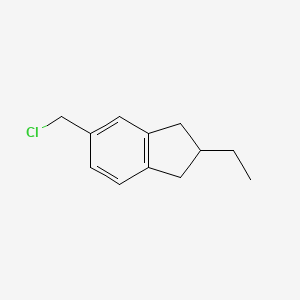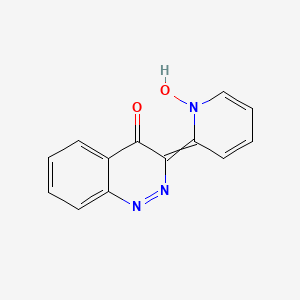
3-(1-Hydroxypyridin-2(1H)-ylidene)cinnolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Hydroxypyridin-2(1H)-ylidene)cinnolin-4(3H)-one: is a heterocyclic compound that features both pyridine and cinnoline moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydroxypyridin-2(1H)-ylidene)cinnolin-4(3H)-one typically involves the condensation of a pyridine derivative with a cinnoline precursor. The reaction conditions may include the use of a base to facilitate the formation of the ylidene linkage.
Industrial Production Methods: Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypyridine moiety.
Reduction: Reduction reactions could target the ylidene linkage or the cinnoline ring.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the pyridine or cinnoline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound.
Aplicaciones Científicas De Investigación
Chemistry: The compound may be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor modulators.
Medicine: Medicinal chemistry applications could include the development of new drugs targeting specific diseases, leveraging the unique structural features of the compound.
Industry: In industrial applications, the compound might be used in the synthesis of dyes, pigments, or other materials requiring specific chemical properties.
Mecanismo De Acción
The mechanism of action for compounds like 3-(1-Hydroxypyridin-2(1H)-ylidene)cinnolin-4(3H)-one would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering their activity and leading to a therapeutic effect.
Comparación Con Compuestos Similares
- 3-(1-Hydroxypyridin-2(1H)-ylidene)quinolin-4(3H)-one
- 3-(1-Hydroxypyridin-2(1H)-ylidene)benzimidazol-4(3H)-one
Uniqueness: The uniqueness of 3-(1-Hydroxypyridin-2(1H)-ylidene)cinnolin-4(3H)-one lies in its specific combination of pyridine and cinnoline structures, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
60928-32-7 |
|---|---|
Fórmula molecular |
C13H9N3O2 |
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
3-(1-hydroxypyridin-2-ylidene)cinnolin-4-one |
InChI |
InChI=1S/C13H9N3O2/c17-13-9-5-1-2-6-10(9)14-15-12(13)11-7-3-4-8-16(11)18/h1-8,18H |
Clave InChI |
BKJXCJRTHFIPNI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=C3C=CC=CN3O)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Bromo-3-methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14621879.png)
![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride](/img/structure/B14621881.png)
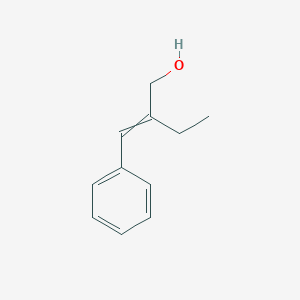
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-](/img/structure/B14621897.png)
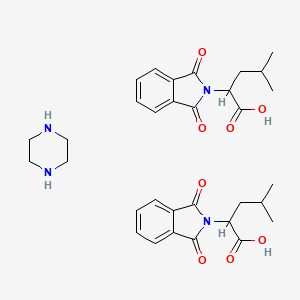
![4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14621905.png)
